molecular formula C13H11ClO B022076 [4-(2-Chlorophenyl)phenyl]methanol CAS No. 109524-03-0

[4-(2-Chlorophenyl)phenyl]methanol

Cat. No.: B022076
CAS No.: 109524-03-0
M. Wt: 218.68 g/mol
InChI Key: GIVXJYFWUFXNEB-UHFFFAOYSA-N
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Description

(2’-Chloro[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a hydroxymethyl group is attached to the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent from 2-chlorobiphenyl and magnesium in the presence of anhydrous ether. This reaction forms the intermediate 2-chlorophenylmagnesium bromide.

    Formylation: The Grignard reagent is then reacted with formaldehyde to introduce the hydroxymethyl group, resulting in the formation of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol.

Industrial Production Methods

Industrial production methods for (2’-Chloro[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2’-Chloro[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: The major products include (2’-Chloro[1,1’-biphenyl]-4-yl)aldehyde and (2’-Chloro[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: The major product is (2’-Chloro[1,1’-biphenyl]-4-yl)methane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.

Scientific Research Applications

(2’-Chloro[1,1’-biphenyl]-4-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobiphenyl: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    4-Hydroxybiphenyl: Lacks the chlorine atom, affecting its reactivity and applications.

    2’-Chloro-4’-methylbiphenyl: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical behavior.

Uniqueness

(2’-Chloro[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the chlorine atom and the hydroxymethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-(2-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVXJYFWUFXNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362641
Record name (2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109524-03-0
Record name (2'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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